4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride
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Overview
Description
4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of the Piperazine Moiety: The benzimidazole intermediate is then reacted with 4-methylpiperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Functionalization: The resulting compound is further functionalized to introduce the benzene-1,2-diamine group, followed by conversion to the trihydrochloride salt form using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the piperazine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has potential as a pharmacophore due to the presence of the benzimidazole and piperazine moieties, which are known to exhibit a range of biological activities including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The benzimidazole core is a common feature in many drugs, and the piperazine ring is known to enhance the bioavailability and pharmacokinetic properties of compounds.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of 4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors. The benzimidazole moiety could inhibit enzyme activity by binding to the active site, while the piperazine ring might enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl)-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026): A potent and selective anaplastic lymphoma kinase (ALK) inhibitor.
5-(4-methylpiperazin-1-yl)-2-nitroaniline: A compound with potential SIRT6 inhibitory activity.
Uniqueness
What sets 4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride apart is its unique combination of the benzimidazole and piperazine moieties, which confer a range of biological activities and potential applications. Its structure allows for extensive functionalization, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6.3ClH/c1-23-6-8-24(9-7-23)13-3-5-16-17(11-13)22-18(21-16)12-2-4-14(19)15(20)10-12;;;/h2-5,10-11H,6-9,19-20H2,1H3,(H,21,22);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIONEIMXRTDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C=C4)N)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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